molecular formula C17H17ClN2O3S B2968856 2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954713-03-2

2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2968856
CAS No.: 954713-03-2
M. Wt: 364.84
InChI Key: VXYVXYTUCYHILY-UHFFFAOYSA-N
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Description

2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide ( 954655-01-7) is a benzenesulfonamide derivative characterized by a pyrrolidinone scaffold substituted with a phenyl group and a chlorobenzenesulfonamide moiety attached via a methylene bridge . This molecular architecture is of significant interest in medicinal chemistry, particularly in oncology and neuroscience research. Benzenesulfonamide analogs have been identified as promising kinase inhibitors with anticancer properties, showing potential to induce cell death in glioblastoma (GBM) through interaction with the tropomyosin receptor kinase A (TrkA) . Furthermore, compounds with similar structures have been investigated for their nootropic properties and as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in seizure activity and other neurological dysfunctions . Beyond neurological applications, benzenesulfonamide derivatives are a active area of study in cancer research. They function as selective inhibitors for enzymes like carbonic anhydrase IX (CA IX), which is overexpressed in various solid tumors, including breast cancer . This makes such compounds valuable tools for developing novel antiproliferative agents. Researchers utilize this chemical for its potential in modulating key cellular pathways. It is strictly for research applications in a controlled laboratory environment. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-15-8-4-5-9-16(15)24(22,23)19-11-13-10-17(21)20(12-13)14-6-2-1-3-7-14/h1-9,13,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYVXYTUCYHILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound notable for its significant biological activity, particularly as an inhibitor of human carbonic anhydrases, especially carbonic anhydrase II (CA II). This compound's structure comprises a benzenesulfonamide moiety linked to a pyrrolidine derivative, which enhances its reactivity and interaction with biological targets. The presence of the 5-oxo group in the pyrrolidine ring contributes to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN2O3SC_{17}H_{17}ClN_{2}O_{3}S, with a molecular weight of 364.8 g/mol. Below is a summary of its properties:

PropertyValue
CAS Number955219-08-6
Molecular FormulaC₁₇H₁₇ClN₂O₃S
Molecular Weight364.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase II (CA II). This enzyme plays a crucial role in maintaining acid-base balance and fluid secretion in various tissues. By inhibiting CA II, the compound can affect several biochemical pathways, potentially leading to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.

Therapeutic Applications

  • Glaucoma Treatment : The inhibition of CA II can reduce intraocular pressure, making this compound a candidate for glaucoma therapy.
  • Edema Management : Its diuretic properties can be beneficial in treating edema associated with heart failure or renal disorders.
  • Cancer Therapy : The modulation of pH levels in tumors through CA inhibition may enhance the efficacy of certain chemotherapeutic agents.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy and safety profile:

  • Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits CA II with an IC50 value indicative of strong binding affinity.
  • Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including good absorption and distribution within biological systems, which are essential for therapeutic applications.
  • Safety Profile : Toxicological assessments have shown that at therapeutic doses, the compound exhibits minimal adverse effects, although long-term studies are necessary to confirm its safety in chronic use .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar sulfonamide derivatives:

Compound NameStructure FeaturesBiological Activity
2-chloro-N-phenylacetamideLacks pyrrolidinone moietyModerate CA inhibition
5-chloro-N-(2-hydroxyethyl)-2-thiophenecarboxamideContains thiophene ringAntimicrobial activity

The presence of the pyrrolidinone moiety in this compound enhances its reactivity and biological activity compared to other compounds lacking this structure.

Comparison with Similar Compounds

Chlorsulfuron (CAS: 64902-72-3)

Structure: 2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide . Key Differences:

  • Core Heterocycle: Chlorsulfuron contains a 1,3,5-triazine ring, whereas the target compound has a pyrrolidinone.
  • Functional Groups : Chlorsulfuron includes a urea bridge (-NH-C(=O)-NH-), absent in the target compound.
  • Applications : Chlorsulfuron is a herbicide , while the target compound’s use is unspecified.
Property Target Compound Chlorsulfuron
Molecular Weight 364.8 g/mol 357.8 g/mol
Key Heterocycle Pyrrolidinone 1,3,5-Triazine
Functional Groups Sulfonamide, Chloro Sulfonamide, Urea
Documented Use Not specified Herbicide

Benzoylthiourea Derivatives (L1, L2, L3)

Examples :

  • 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1)
  • 2-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2) .

Key Differences :

  • Backbone : These derivatives feature a benzoylthiourea (-C(=S)-NH-) group instead of a sulfonamide.
  • Applications : Used as ligands in Suzuki coupling reactions for C-C bond formation , whereas the target compound’s catalytic role is unverified.
Property Target Compound Benzoylthiourea Ligands
Core Functional Group Sulfonamide Thiourea
Catalytic Activity Unknown Suzuki coupling
Substituents Pyrrolidinone, Chloro Fluorobenzyl, Methyl

Pyrazolo[3,4-d]pyrimidin-3-yl Derivatives

Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .

Key Differences :

  • Heterocyclic Systems: The example compound contains a pyrazolo[3,4-d]pyrimidine and chromen-4-one scaffold, contrasting with the pyrrolidinone in the target compound.
  • Physical Properties : The example has a higher molecular weight (589.1 g/mol ) and a melting point of 175–178°C .
Property Target Compound Pyrazolo-Pyrimidine Derivative
Molecular Weight 364.8 g/mol 589.1 g/mol
Heterocycles Pyrrolidinone Pyrazolo-pyrimidine, Chromenone
Melting Point Not reported 175–178°C

Dihydropyranone-Containing Benzenesulfonamides

Example: 4-Cyano-N-[3-[cyclopropyl(4-hydroxy-2-oxo-6-[1-(phenylmethyl)propyl]-2H-pyran-3-yl)methyl]phenyl]benzenesulfonamide .

Key Differences :

  • Heterocycle: The example includes a dihydropyranone ring, whereas the target compound uses a pyrrolidinone.
  • Substituents: The example has a cyano group and a phenylmethylpropyl chain, which are absent in the target compound.
Property Target Compound Dihydropyranone Derivative
Heterocycle Pyrrolidinone Dihydropyranone
Key Substituents Chloro, Phenyl Cyano, Phenylmethylpropyl
Potential Applications Unknown Not specified

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Methodology :
  • Document reaction parameters (temperature, solvent purity, catalyst lot numbers) in detail. Share NMR raw data (FID files) and chromatograms in supplementary materials. Use commercial reference standards for calibration .

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